

A Comprehensive Technical Guide to Difenoconazole Impurity 1

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Compound of Interest

Compound Name: Difenoconazole Impurity 1

Cat. No.: B601453

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Abstract: Difenoconazole is a broad-spectrum triazole fungicide critical to modern agriculture. [1][2] Like all synthesized chemical compounds, its purity is paramount, as impurities can affect efficacy, environmental safety, and human health.[1] This guide provides an in-depth examination of a significant process-related impurity, **Difenoconazole Impurity 1**. We will explore its chemical identity, physicochemical properties, analytical characterization, and the synthetic pathways leading to its formation. This document is intended for researchers, analytical scientists, and professionals in agrochemical development and quality control.

Introduction: The Importance of Impurity Profiling

Difenoconazole functions by inhibiting ergosterol biosynthesis, a vital component of fungal cell membranes.[1][2] Its complex multi-step synthesis can lead to the formation of various impurities, which may include unreacted starting materials, intermediates, by-products from side reactions, or degradation products.[1] Regulatory bodies worldwide mandate stringent control over these impurities. Understanding the physicochemical properties of each significant impurity is not merely a regulatory hurdle; it is a scientific necessity for developing robust analytical methods for detection and control, ensuring product safety and performance.

This guide focuses on a specific, known synthetic by-product, often designated as **Difenoconazole Impurity 1**. The formation of this triazole isomer is a known challenge in the condensation step of difenoconazole synthesis.[3]

Chemical Identity and Physicochemical Properties

The specific impurity this guide addresses is the 1,2,3-triazole isomer of Difenoconazole. While the active ingredient contains a 1,2,4-triazole moiety, a common side reaction can lead to the formation of this positional isomer.[3]

IUPAC Name: 1-((2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,3-triazole

CAS Number: 1259033-72-1[1][4]

Molecular Structure: The core structure is identical to Difenoconazole, with the sole difference being the attachment point of the methyl-dioxolane side chain to the triazole ring. In the active ingredient, the linkage is at the N1 position of a 1,2,4-triazole ring. In Impurity 1, the linkage is at the N1 position of a 1,2,3-triazole ring.

A compilation of the known physicochemical properties for **Difenoconazole Impurity 1** is presented below. For context, the corresponding properties for the parent Difenoconazole compound are included where available.

Property	Difenoconazole Impurity 1	Difenoconazole (Parent Compound)
Molecular Formula	C ₂₀ H ₁₉ Cl ₂ N ₃ O ₃ [4][5]	C ₁₉ H ₁₇ Cl ₂ N ₃ O ₃ [6][7]
Molecular Weight	420.30 g/mol [4][5]	406.26 g/mol [6][7]
Appearance	Data not available; likely a white to off-white solid	White to light beige crystalline solid[8]
Melting Point	Data not available	78.6 °C[7][8]
Solubility	Data not available	Water: 15 mg/L (25 °C)[8]; Soluble in Methanol[9]
pKa	Data not available	1.1 (20 °C)[8]
LogP (Kow)	Data not available	4.4 (25 °C)[8]

Note: Specific experimental data for **Difenoconazole Impurity 1** is limited in publicly accessible literature. The molecular formula and weight are confirmed from supplier technical

data. Other properties are inferred to be similar to the parent compound due to structural analogy.

Synthesis and Formation Pathway

Difenoconazole is produced through a multi-step chemical synthesis.^{[1][3]} Impurities can arise from various stages, including process-related and synthetic-related issues.^[1] The formation of **Difenoconazole Impurity 1** is a classic example of a synthetic impurity resulting from a lack of complete regioselectivity in a key reaction step.

The final step in many synthetic routes involves the nucleophilic substitution reaction between a brominated dioxolane intermediate and a triazole salt.^{[3][10][11]}

- **Desired Reaction:** The potassium salt of 1,2,4-triazole attacks the brominated intermediate to form Difenoconazole.
- **Side Reaction:** If the reaction mixture contains 1,2,3-triazole as an impurity in the starting material, or if reaction conditions promote its formation, it will also react. This nucleophilic substitution results in the formation of the corresponding 1,2,3-triazole isomer—**Difenoconazole Impurity 1**.

Studies on the synthesis of difenoconazole have noted that the condensation step can yield the triazole isomer as a major impurity, with contents reaching up to 15%.^[3] Optimizing reaction parameters such as temperature, pressure, and pH, and using high-purity reagents are crucial to minimize the formation of this and other by-products.^[1]

Caption: Formation of Difenoconazole and Impurity 1.

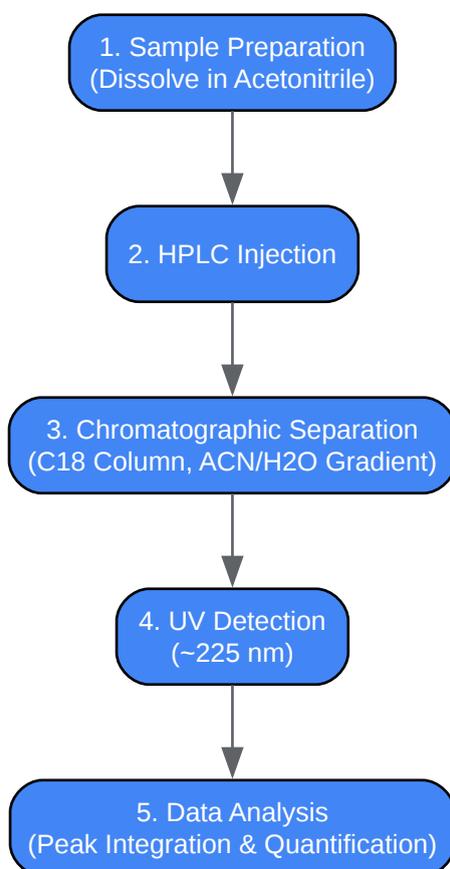
Analytical Characterization

Distinguishing between Difenoconazole and its positional isomer, Impurity 1, is a significant analytical challenge. Due to their identical molecular weight and similar polarity, chromatographic separation is essential.

Reverse-phase HPLC is the method of choice for separating Difenoconazole from its process-related impurities. The subtle differences in the electronic structure and dipole moment of the 1,2,3-triazole versus the 1,2,4-triazole ring allow for separation on a suitable stationary phase.

Experimental Protocol: HPLC-UV Analysis

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μ m particle size) is a common starting point.[\[1\]](#)
- Mobile Phase: A gradient mixture of acetonitrile and water is typically effective.[\[12\]](#)[\[13\]](#) For example, starting with a 60:40 (v/v) acetonitrile:water mixture and gradually increasing the acetonitrile concentration.
- Flow Rate: 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, e.g., 30 °C, to ensure reproducible retention times.
- Detection: UV detection at a wavelength where both compounds exhibit strong absorbance, typically around 220-230 nm.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile.
- Analysis: Inject the sample and record the chromatogram. The parent Difenoconazole peak will be the largest, with Impurity 1 eluting as a closely resolved peak. Identification is confirmed by running a qualified reference standard for Impurity 1.



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Caption: General workflow for HPLC-UV analysis.

While standard single-quadrupole MS will show the same molecular ion for both Difenoconazole and Impurity 1, tandem mass spectrometry (MS/MS) is a powerful tool for confirmation. Although the precursor ions (m/z 406.1 for $[M+H]^+$) are identical, the fragmentation patterns may exhibit subtle, reproducible differences due to the different stability of the triazole rings.[1]

Protocol: LC-MS/MS Identification

- LC System: Couple the HPLC system described above to a tandem mass spectrometer.
- Ionization Source: Use an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source in positive ion mode.[1]
- MS/MS Parameters:

- Precursor Ion Selection: Set the first quadrupole (Q1) to isolate the molecular ion, m/z 406.1.[1]
- Collision Energy: Apply collision-induced dissociation (CID) in the second quadrupole (Q2, collision cell) to fragment the precursor ion. The collision energy should be optimized to produce a characteristic spectrum of product ions.
- Product Ion Scan: Scan the third quadrupole (Q3) to detect the resulting fragment ions.
- Data Interpretation: While major fragments like m/z 251.0 might be common to both isomers, the relative intensities of certain fragments may differ, providing a basis for identification when compared against a reference standard.[1]

NMR is the definitive technique for unambiguous structural elucidation. While a full NMR characterization requires isolation of the impurity, the key differences would be observable in both ^1H and ^{13}C NMR spectra.

- ^1H NMR: The chemical shifts and coupling patterns of the protons on the triazole ring and the adjacent methylene ($-\text{CH}_2-$) group will be different. The 1,2,4-triazole in Difenoconazole has two distinct aromatic protons, whereas the 1,2,3-triazole in Impurity 1 has a different electronic environment, leading to shifted proton signals.
- ^{13}C NMR: The chemical shifts of the carbon atoms within the triazole rings will be characteristically different, providing conclusive evidence of the isomerism.

Researchers can compare the spectra of their samples to published data for Difenoconazole and related triazole compounds to identify the signals corresponding to the impurity.[14][15]

Conclusion

Difenoconazole Impurity 1, the 1,2,3-triazole isomer, is a significant process-related impurity that requires careful monitoring and control. Its formation is mechanistically linked to the condensation step in Difenoconazole synthesis. Due to its structural similarity to the active ingredient, advanced analytical techniques are necessary for its characterization. A combination of high-performance liquid chromatography for separation, mass spectrometry for confirmation of molecular weight and fragmentation, and NMR for definitive structural elucidation provides a robust framework for the analysis of this impurity. This guide equips

researchers and quality control professionals with the foundational knowledge to effectively identify, quantify, and ultimately control the presence of **Difenoconazole Impurity 1**, ensuring the quality and safety of the final agrochemical product.

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